6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis Methods
Convenient Synthesis Approaches : Research has developed convenient synthesis methods for azolyl piperidines, which could be related to the structural framework of the compound . These methods involve the arylation of azoles (e.g., pyrazoles) with bromopyridines and subsequent reduction, extending to benzo analogues of these compounds. Such synthesis techniques are crucial for creating a variety of structurally related compounds for further pharmacological and chemical studies (Shevchuk et al., 2012).
Novel Synthesis of Aryl Tethered Compounds : An innovative synthesis approach for aryl tethered compounds has been reported, which could be applicable to the synthesis of complex molecules like the one . This method involves base-catalyzed ring transformation and contraction, highlighting the potential for creating diverse and structurally complex molecules (Pratap et al., 2007).
Structural Analysis and Properties
Molecular Docking and Screening : Research has explored the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives. Such studies are significant for understanding the interaction of these compounds with biological targets, potentially leading to the development of new therapeutic agents (Flefel et al., 2018).
Molecular Interaction Studies : Detailed molecular interaction studies of antagonists with cannabinoid receptors have been conducted, which provide insights into the binding energies, conformational analyses, and pharmacophore models. Such research is vital for designing compounds with specific biological activities (Shim et al., 2002).
Antibacterial and Antifungal Activities : The synthesis and evaluation of various pyrazoline and pyrazole derivatives for their antimicrobial activities highlight the potential therapeutic applications of these compounds. Understanding their antimicrobial properties can lead to the development of new drugs for treating bacterial and fungal infections (Hassan, 2013).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
properties
IUPAC Name |
6-pyrazol-1-yl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)17-5-2-1-4-16(17)20(31)27-12-8-15(9-13-27)14-29-19(30)7-6-18(26-29)28-11-3-10-25-28/h1-7,10-11,15H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQPQERRVFLAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
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